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Compound of Interest

Compound Name: Chlorophenol red

Cat. No.: B1198410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectrophotometric properties of Chlorophenol
red, a versatile pH indicator. The document provides a comprehensive overview of its

absorption characteristics, a detailed experimental protocol for the determination of its acid

dissociation constant (pKa), and visual representations of its chemical behavior and analytical

workflow. This information is intended to support researchers, scientists, and professionals in

drug development in the effective application of Chlorophenol red in their work.

Core Spectrophotometric Data
Chlorophenol red (3',3"-dichlorophenolsulfonephthalein) is a sulfonephthalein dye that

exhibits distinct color changes in response to pH variations.[1] Its utility as a pH indicator is

rooted in its pH-dependent optical properties, characterized by significant shifts in its

absorption maxima. The key spectrophotometric parameters of Chlorophenol red are

summarized in the table below.
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Property Value Conditions

Acidic Form (Yellow)

λmax 432 - 440 nm pH 4.8.[1][2]

Basic Form (Violet/Red)

λmax 572 - 582 nm pH 6.4 - 6.8.[1][3]

pH Transition Range 4.8 - 6.7
Visual transition from yellow to

violet.[1][4]

pKa ~6.0 At 25°C.

Molar Absorptivity (ε) ≥45,000 L·mol⁻¹·cm⁻¹
At 573-579 nm in 0.1 M NaOH.

[4]

Specific Absorptivity (A

1%/1cm)
450 - 600 At λmax in pH 4.8 buffer.[2]

1000 - 1300 At λmax in pH 6.4 buffer.[2]

Chemical Equilibrium of Chlorophenol Red
The color change of Chlorophenol red is a result of a reversible protonation/deprotonation

reaction. In acidic solutions, it exists predominantly in its protonated, yellow-colored form (HIn).

As the pH increases, it deprotonates to its violet/red-colored conjugate base form (In⁻). This

equilibrium is the basis for its function as a pH indicator.

Acidic Form (HIn)
Yellow

Basic Form (In⁻)
Violet/Red

+ OH⁻ + H⁺

Click to download full resolution via product page

Caption: Acid-base equilibrium of Chlorophenol red.
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Experimental Protocol: Spectrophotometric
Determination of pKa
This section details a standard methodology for determining the pKa of Chlorophenol red
using UV-Vis spectrophotometry. The procedure is based on the Henderson-Hasselbalch

equation, which relates pH, pKa, and the ratio of the concentrations of the acidic and basic

forms of the indicator.

1. Materials and Reagents:

Chlorophenol red stock solution (e.g., 0.1% in 20% ethanol)

Buffer solutions of known pH values spanning the transition range of Chlorophenol red
(e.g., pH 4.0 to 8.0 in 0.5 pH unit increments)

0.1 M HCl solution

0.1 M NaOH solution

UV-Vis spectrophotometer

Calibrated pH meter

Volumetric flasks and pipettes

Cuvettes

2. Procedure:

Step 1: Determination of Absorption Maxima (λmax)

Prepare two diluted solutions of Chlorophenol red:

Acidic solution: Add a small aliquot of the stock solution to a volumetric flask and dilute

with 0.1 M HCl. This will ensure the indicator is predominantly in its acidic (HIn) form.

Basic solution: Add the same aliquot of the stock solution to another volumetric flask and

dilute with 0.1 M NaOH. This will ensure the indicator is predominantly in its basic (In⁻)
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form.

Scan the absorbance of the acidic solution across the visible spectrum (e.g., 380-700 nm) to

determine the λmax of the HIn form.

Scan the absorbance of the basic solution across the same spectral range to determine the

λmax of the In⁻ form.

Step 2: Preparation of Buffer Solutions and Absorbance Measurements

Prepare a series of solutions by adding a constant, small volume of the Chlorophenol red
stock solution to a set of volumetric flasks.

Dilute each flask to the mark with one of the prepared buffer solutions of known pH.

Measure the absorbance of each solution at the λmax of the basic form (In⁻), as this

wavelength typically shows the largest change in absorbance with pH.

Step 3: Data Analysis and pKa Calculation

The pKa can be determined graphically by plotting the measured absorbance at the λmax of

the basic form against the pH of the buffer solutions. The pKa is the pH at the inflection point

of the resulting sigmoidal curve.

Alternatively, the pKa can be calculated using the following form of the Henderson-

Hasselbalch equation:

pKa = pH + log[(A_b - A) / (A - A_a)]

Where:

A is the absorbance of the indicator in a buffer of a specific pH.

A_a is the absorbance of the indicator in the highly acidic solution.

A_b is the absorbance of the indicator in the highly basic solution.

Calculate the pKa for each buffer solution and determine the average value.
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Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the

spectrophotometric determination of the pKa of Chlorophenol red.

Preparation

Spectrophotometric Analysis

Data Processing and Calculation

Prepare Chlorophenol Red Stock Solution

Prepare Indicator Solutions in Buffers

Prepare Buffer Solutions of Known pH

Determine λmax of Acidic and Basic Forms

Measure Absorbance at λmax (Basic Form)

Plot Absorbance vs. pH Calculate pKa using Henderson-Hasselbalch Equation

Determine Average pKa
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Caption: Workflow for pKa determination of Chlorophenol red.

This technical guide provides essential data and a robust experimental framework for the

utilization of Chlorophenol red in scientific research and development. The provided

information and protocols are intended to serve as a foundational resource for professionals

requiring accurate pH measurement and indicator-based analyses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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